Cas no 52177-06-7 (4-ethoxy-2-methyl-1-nitrobenzene)

4-ethoxy-2-methyl-1-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 4-ethoxy-2-methyl-1-nitrobenzene
- Benzene, 4-ethoxy-2-methyl-1-nitro-
- Ethyl 3-methyl-4-nitrophenyl ether
- LogP
-
計算された属性
- せいみつぶんしりょう: 181.07393
じっけんとくせい
- PSA: 52.37
4-ethoxy-2-methyl-1-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737288-100mg |
4-Ethoxy-2-methyl-1-nitrobenzene |
52177-06-7 | 98% | 100mg |
¥1092.00 | 2024-05-10 | |
Crysdot LLC | CD12065509-1g |
4-Ethoxy-2-methyl-1-nitrobenzene |
52177-06-7 | 97% | 1g |
$518 | 2024-07-24 | |
Crysdot LLC | CD12065509-5g |
4-Ethoxy-2-methyl-1-nitrobenzene |
52177-06-7 | 97% | 5g |
$1414 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737288-1g |
4-Ethoxy-2-methyl-1-nitrobenzene |
52177-06-7 | 98% | 1g |
¥3661.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737288-5g |
4-Ethoxy-2-methyl-1-nitrobenzene |
52177-06-7 | 98% | 5g |
¥11200.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737288-250mg |
4-Ethoxy-2-methyl-1-nitrobenzene |
52177-06-7 | 98% | 250mg |
¥1820.00 | 2024-05-10 |
4-ethoxy-2-methyl-1-nitrobenzene 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
4-ethoxy-2-methyl-1-nitrobenzeneに関する追加情報
Comprehensive Overview of 4-Ethoxy-2-Methyl-1-Nitrobenzene (CAS No. 52177-06-7)
4-Ethoxy-2-methyl-1-nitrobenzene (CAS No. 52177-06-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure, has found applications in various scientific and industrial processes. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-ethoxy-2-methyl-1-nitrobenzene.
Molecular Structure and Physical Properties
4-Ethoxy-2-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C9H11NO3. The molecule consists of a benzene ring substituted with an ethoxy group at the 4-position, a methyl group at the 2-position, and a nitro group at the 1-position. These functional groups confer specific chemical properties to the compound. The ethoxy group increases the solubility of the molecule in organic solvents, while the nitro group imparts strong electron-withdrawing properties and reactivity.
The physical properties of 4-ethoxy-2-methyl-1-nitrobenzene include a melting point of approximately 65°C and a boiling point of around 230°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for various chemical reactions and processes.
Synthesis Methods
The synthesis of 4-ethoxy-2-methyl-1-nitrobenzene can be achieved through several routes, each with its own advantages and limitations. One common method involves the nitration of 4-ethoxytoluene using a mixture of nitric acid and sulfuric acid. This reaction introduces the nitro group to the aromatic ring while maintaining the integrity of other functional groups.
An alternative approach involves the Friedel-Crafts alkylation of nitrobenzene with ethyl chloride in the presence of an aluminum chloride catalyst, followed by methylation using methyl iodide. This method provides a more controlled synthesis process and allows for better yield optimization.
Biological Activities and Applications
4-Ethoxy-2-methyl-1-nitrobenzene has been studied for its potential biological activities, particularly in the context of drug discovery and development. Recent research has shown that this compound exhibits significant antioxidant properties due to its ability to scavenge free radicals. This makes it a promising candidate for developing therapeutic agents against oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, 4-ethoxy-2-methyl-1-nitrobenzene has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
Potential Therapeutic Applications
The unique combination of antioxidant and anti-inflammatory properties makes 4-ethoxy-2-methyl-1-nitrobenzene an attractive candidate for further pharmaceutical development. Researchers are currently exploring its potential as a lead compound for developing new drugs targeting oxidative stress and inflammation.
Clinical trials are underway to evaluate the safety and efficacy of derivatives of 4-ethoxy-2-methyl-1-nitrobenzene. Preliminary results have shown promising outcomes, with several compounds demonstrating significant therapeutic effects in preclinical models. These findings underscore the importance of continued research into this compound to unlock its full potential in medical applications.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 4-ethoxy-2-methyl-1-nitrobenzene is not classified as a hazardous material under current regulations, proper handling precautions should be observed to ensure workplace safety. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, adequate ventilation should be provided to prevent inhalation of vapors.
In case of accidental exposure, immediate first aid measures should be taken. If skin contact occurs, wash the affected area with plenty of water for at least 15 minutes. If ingested, do not induce vomiting; seek medical attention immediately. In case of eye contact, rinse eyes with water for at least 15 minutes and seek medical assistance.
Conclusion
4-Ethoxy-2-methyl-1-nitrobenzene (CAS No. 52177-06-7) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique molecular structure confers specific chemical properties that make it suitable for a wide range of reactions and processes. Recent research has highlighted its promising biological activities, particularly in antioxidant and anti-inflammatory contexts, opening new avenues for drug discovery and development.
Ongoing studies continue to explore the full scope of applications for this compound, emphasizing its importance in both academic research and practical industrial settings. As research progresses, it is expected that new insights will emerge, further enhancing our understanding of this versatile molecule.
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